biological function of mTOR pathway and rapamycin
biological function of mTOR pathway and rapamycin
An In-depth Technical Guide on the Biological Function of the mTOR Pathway and Rapamycin
Introduction
The mechanistic Target of Rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] It integrates a wide array of intracellular and extracellular signals, including growth factors, nutrients, cellular energy levels, and oxygen, to coordinate cellular anabolic and catabolic processes.[3][4] Given its pivotal role, dysregulation of the mTOR signaling pathway is implicated in a multitude of human diseases, including cancer, metabolic disorders like diabetes, and neurodegeneration.[2][5]
This technical guide provides a comprehensive overview of the mTOR signaling network, its core biological functions, and the mechanism of its archetypal inhibitor, rapamycin. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical cellular pathway.
The mTOR Signaling Network: mTORC1 and mTORC2
mTOR exerts its functions as the catalytic subunit of two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][6] These complexes are differentiated by their unique protein components, which dictate their upstream regulation, substrate specificity, and ultimate biological functions.[7]
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mTOR Complex 1 (mTORC1): Composed of mTOR, the regulatory-associated protein of mTOR (Raptor), mammalian lethal with Sec13 protein 8 (mLST8), PRAS40, and Deptor.[3][8] Raptor is crucial for substrate recognition, while PRAS40 and Deptor act as negative regulators.[8] mTORC1 is sensitive to nutrient and growth factor availability and is acutely inhibited by rapamycin.[5][9]
-
mTOR Complex 2 (mTORC2): Contains mTOR, rapamycin-insensitive companion of mTOR (Rictor), mLST8, mSin1, Protor, and Deptor.[3][8] Rictor is a key component that is essential for mTORC2's function.[8] mTORC2 is generally considered insensitive to acute rapamycin treatment, although prolonged exposure can inhibit its assembly and function in certain cell types.[10] It primarily responds to growth factor signals and regulates cell survival and cytoskeletal organization.[5][8]
Upstream Regulation of the mTOR Pathway
mTORC1 integrates signals from at least four major upstream pathways to ensure that cell growth and proliferation are tightly coupled to favorable environmental conditions.[3]
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Growth Factors (Insulin, IGF-1): Growth factors bind to receptor tyrosine kinases (RTKs), activating the PI3K-Akt pathway.[5][11] Akt directly phosphorylates and inhibits the Tuberous Sclerosis Complex (TSC) protein complex (a heterodimer of TSC1 and TSC2).[12] The TSC complex functions as a GTPase-activating protein (GAP) for the small GTPase Rheb (Ras homolog enriched in brain).[3] Inhibition of the TSC complex allows Rheb to accumulate in a GTP-bound (active) state, directly binding to and activating mTORC1.[3][12]
-
Amino Acids: The presence of amino acids, particularly leucine, is sensed by the Rag GTPases.[5] In response to amino acids, Rag GTPases become active and recruit mTORC1 to the lysosomal surface, where it can be activated by Rheb.[1][13]
-
Energy Status: The cell's energy status is monitored by AMP-activated protein kinase (AMPK).[5] Under low energy conditions (high AMP/ATP ratio), AMPK is activated and phosphorylates both the TSC2 subunit, increasing its activity, and Raptor, a component of mTORC1, leading to the inhibition of mTORC1.[13][14]
-
Oxygen and Stress: Hypoxia and other cellular stressors can also inhibit mTORC1 signaling, often through AMPK-dependent or independent mechanisms.[15]
Downstream Functions of the mTOR Pathway
Once activated, mTORC1 and mTORC2 phosphorylate a diverse range of substrates to control fundamental cellular processes.
mTORC1: A Master Regulator of Anabolism
mTORC1 promotes cell growth by stimulating anabolic processes while simultaneously inhibiting catabolism.[4][14]
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Protein Synthesis: mTORC1 directly phosphorylates two key regulators of protein synthesis: S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1).[4][9]
-
Phosphorylation activates S6K1, which in turn phosphorylates several targets to enhance mRNA translation.[4]
-
Phosphorylation of 4E-BP1 causes it to dissociate from the eukaryotic translation initiation factor 4E (eIF4E), allowing eIF4E to participate in the assembly of the eIF4F complex, a critical step for the initiation of cap-dependent translation.[16]
-
-
Lipid and Nucleotide Synthesis: mTORC1 promotes the synthesis of lipids and nucleotides, which are essential building blocks for new cells. It activates the transcription factor SREBP1, a master regulator of lipogenesis.[4]
-
Inhibition of Autophagy: Autophagy is a catabolic process where cellular components are degraded and recycled. mTORC1 suppresses autophagy by directly phosphorylating and inhibiting the ULK1 complex, which is essential for initiating autophagosome formation.[4][17][18] It also phosphorylates and inhibits the transcription factor TFEB, a master regulator of lysosomal biogenesis and autophagy-related genes.[4][18]
mTORC2: Cell Survival and Cytoskeleton
The functions of mTORC2 are less understood than those of mTORC1, but it is known to be a crucial regulator of cell survival and the actin cytoskeleton.[1][3] Its most well-characterized substrate is the kinase Akt.[4] mTORC2 phosphorylates Akt at a key serine residue (Ser473), leading to its full activation.[4] Activated Akt then promotes cell survival and proliferation by phosphorylating a range of downstream targets.[4]
Rapamycin: Mechanism of Action
Rapamycin (also known as Sirolimus) is a macrolide compound originally discovered as an antifungal agent.[15][19] It is a potent and highly specific inhibitor of mTORC1.[10]
Rapamycin's mechanism is allosteric and unconventional.[19] It first binds to an intracellular receptor, the immunophilin FK506-binding protein 12 (FKBP12).[1][6] This newly formed FKBP12-rapamycin complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, but only when mTOR is part of the mTORC1 complex.[1][19] This binding event does not directly block the catalytic site but sterically hinders the interaction of mTORC1 with its substrates, thereby inhibiting its kinase activity.[20] This leads to the dephosphorylation of S6K1 and 4E-BP1, resulting in decreased protein synthesis and a block in cell cycle progression and proliferation.[6][21]
Quantitative Data Summary
The inhibitory effects of mTOR modulators are typically quantified through dose-response experiments. The data below illustrates the type of quantitative results obtained when studying mTOR pathway inhibition.
Table 1: Dose-Dependent Inhibition of mTOR Pathway Proteins by a Methoxychalcone Derivative
This table presents representative data on the dose-dependent inhibitory effects of a methoxychalcone derivative on key mTOR signaling proteins in human prostate cancer cells.[22]
| Target Protein | 0 µM (Control) | 1 µM | 5 µM | 10 µM |
| p-mTOR (Ser2448) | 100% | 85% | 50% | 20% |
| p-p70S6K (Thr389) | 100% | 80% | 45% | 15% |
| p-4E-BP1 (Thr37/46) | 100% | 90% | 60% | 30% |
| Note: Data is illustrative, based on trends for similar compounds.[22] Percentages represent the relative phosphorylation level compared to the untreated control. |
Table 2: Effect of Rapamycin on Cell Proliferation
This table summarizes the inhibitory effect of rapamycin on the proliferation of various ALK-positive lymphoid cell lines after 48 hours of exposure.[21]
| Cell Line | Rapamycin Conc. | Relative Proliferation Inhibition |
| Karpas299 | 10 nmol/L | 24.4% |
| BaF3/NPM-ALK | 10 nmol/L | 37.8% |
| BaF3 | 10 nmol/L | 61.6% |
| Note: Inhibition is relative to untreated control cells. |
Key Experimental Protocols
Studying the mTOR pathway involves a variety of molecular and cellular biology techniques.[23][24][25] Below are detailed protocols for three fundamental assays.
Protocol 1: Western Blot Analysis of mTOR Pathway Phosphorylation
Western blotting is used to detect changes in the phosphorylation status of key mTOR pathway proteins, which serves as a proxy for pathway activity.[22][26]
A. Materials and Reagents
-
Cell culture reagents
-
Rapamycin or other inhibitors
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels (appropriate percentage for protein size)
-
PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., p-mTOR, mTOR, p-p70S6K, p70S6K, p-4E-BP1, 4E-BP1, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagent
B. Methodology
-
Cell Treatment and Lysis: Culture cells to desired confluency and treat with inhibitors for the specified time. Wash cells twice with ice-cold PBS and lyse with supplemented RIPA buffer.[22]
-
Protein Quantification: Centrifuge lysates to pellet debris. Collect the supernatant and determine the protein concentration using a BCA assay.[26]
-
Sample Preparation: Normalize protein samples to the same concentration (e.g., 20-30 µg). Add Laemmli buffer and heat at 95-100°C for 5 minutes to denature.[22]
-
SDS-PAGE: Load samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.[27]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[22]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature.[22] Incubate the membrane with primary antibodies overnight at 4°C.[28]
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Visualization: Wash the membrane again and apply ECL reagent. Visualize protein bands using a chemiluminescence imaging system.[22] Band intensities can be quantified using software like ImageJ.[22]
Protocol 2: In Vitro mTORC1 Kinase Assay
This assay directly measures the enzymatic activity of mTORC1 immunoprecipitated from cell lysates.[29][30]
A. Materials and Reagents
-
Cell lysates prepared in CHAPS-based lysis buffer
-
Anti-mTOR or Anti-Raptor antibody
-
Protein A/G agarose beads
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 20 mM KCl, 10 mM MgCl₂)[29]
-
Recombinant, inactive substrate (e.g., GST-4E-BP1 or a p70S6K fragment)[29][30]
-
ATP
-
SDS-PAGE and Western blot reagents
-
Phospho-specific antibody for the substrate (e.g., anti-phospho-4E-BP1)
B. Methodology
-
Immunoprecipitation (IP): Lyse cells in a non-denaturing buffer (e.g., CHAPS buffer). Add anti-mTOR or anti-Raptor antibody to the lysate and incubate for 1-2 hours at 4°C.[30]
-
Isolate Complex: Add Protein A/G agarose beads to capture the antibody-mTORC1 complexes. Incubate for another 1 hour at 4°C.[30]
-
Washing: Pellet the beads by centrifugation and wash them multiple times with lysis buffer and then once with kinase assay buffer to remove detergents and inhibitors.[30]
-
Kinase Reaction: Resuspend the beads in kinase assay buffer. Add the recombinant substrate (e.g., 150 ng of GST-4E-BP1) and ATP (e.g., 500 µM) to start the reaction.[29][31]
-
Incubation: Incubate the reaction at 30-37°C for 30 minutes with gentle shaking.[29][30]
-
Termination and Analysis: Stop the reaction by adding Laemmli sample buffer and boiling. Analyze the phosphorylation of the substrate by Western blot using a phospho-specific antibody.[29]
Protocol 3: Cell Proliferation (MTT) Assay
This colorimetric assay measures cell metabolic activity, which is used as an indicator of cell viability and proliferation, to assess the functional consequence of mTOR inhibition.[21][32]
A. Materials and Reagents
-
96-well cell culture plates
-
Cell culture medium and cells of interest
-
Rapamycin or other inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
B. Methodology
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the inhibitor (e.g., rapamycin) and include untreated controls. Incubate for the desired period (e.g., 24, 48, 72 hours).[32]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.[33]
-
Analysis: Calculate cell viability as a percentage relative to the untreated control wells. The data can be used to determine metrics like the IC50 (the concentration of inhibitor that causes 50% inhibition of proliferation).[34]
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